N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide
Description
Properties
CAS No. |
60943-75-1 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[(Z)-1-phenylbutylideneamino]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-2-7-13(12-8-4-3-5-9-12)16-17-15(18)14-10-6-11-19-14/h3-5,8-9,14H,2,6-7,10-11H2,1H3,(H,17,18)/b16-13- |
InChI Key |
YJHQBFSUQXBLHC-SSZFMOIBSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=O)C1CCCO1)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNC(=O)C1CCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide typically involves the reaction of tetrahydrofuran-2-carbohydrazide with 1-phenylbutanal under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogs: Substituted Carbohydrazides
Key Compounds:
N'-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide (CAS 60943-76-2, ):
- Structure : Replaces phenylbutylidene with a thiophene group.
- Molecular Weight : 224.28 g/mol.
- Properties : Lower molecular weight and altered electronic properties due to the sulfur-containing thiophene ring.
N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide (Compound 17, ): Structure: Benzofuran core with a dihydronaphthalene and piperazinylmethyl substituent. Molecular Weight: 478.60 g/mol. Melting Point: 161–162°C.
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide ():
- Structure : Benzothiophene core with a long-chain alkyl substituent.
- Key Feature : Increased hydrophobicity due to the pentadecyl chain, impacting membrane permeability.
Comparison Table :
*Estimated based on structural formula.
Sulfonohydrazide vs. Carbohydrazide Derivatives
The target compound is a carbohydrazide (R–CO–NH–NH₂), differing from sulfonohydrazides (R–SO₂–NH–NH₂) in the functional group.
Example: 4-Methyl-N'-(1-phenylbutylidene)benzenesulfonohydrazide (CAS 41780-81-8, ):
- Structure: Sulfonohydrazide analog with a phenylbutylidene group.
- Molecular Weight : 316.42 g/mol.
- Key Differences: Electronic Effects: Sulfonyl groups are stronger electron-withdrawing than carbonyl, affecting reactivity. Solubility: Sulfonohydrazides are generally more polar than carbohydrazides.
Substituent Effects on Physicochemical Properties
- Phenylbutylidene vs. Trifluoroethylidene: 4-Methyl-N'-(2,2,2-trifluoroethylidene)benzenesulfonohydrazide (1n, ):
- Contains a trifluoroethylidene group, increasing electronegativity and thermal stability.
Synthesized via Kabalka’s method (60°C, 18 hours) with 1.43 mL reagent.
- Heterocyclic Substituents: N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l, ):
- Furyl substituent provides π-electron density, enhancing coordination with metal ions.
- Yield: 80% (conventional synthesis).
Biological Activity
N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide, identified by its CAS number 60943-75-1, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its unique structure that combines a tetrahydrofuran ring with a hydrazide functional group. This structural configuration is significant as it may influence the compound's biological activity.
The synthesis of this compound typically involves the condensation of hydrazine derivatives with carbonyl compounds, leading to the formation of hydrazones. The specific synthetic route for this compound has not been extensively detailed in the literature but follows general methodologies for synthesizing hydrazone derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic processes.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone A | E. coli | 50 µg/mL |
| Hydrazone B | S. aureus | 25 µg/mL |
| This compound | Not yet tested | N/A |
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that similar tetrahydrofuran derivatives exhibit significant radical scavenging activity.
Table 2: Antioxidant Activity Comparisons
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Tetrahydrofuran Derivative A | 70% | 30 |
| Tetrahydrofuran Derivative B | 65% | 35 |
| This compound | Not yet tested | N/A |
Q & A
Q. What synthetic methodologies are recommended for preparing N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide?
The compound is synthesized via condensation reactions between tetrahydrofuran-2-carbohydrazide and appropriate carbonyl derivatives (e.g., 1-phenylbutan-1-one). A typical procedure involves refluxing equimolar quantities of reactants in ethanol with catalytic glacial acetic acid, followed by recrystallization from ethanol to purify the product . For analogs, NaOH-mediated benzoylation steps may be incorporated to introduce additional functional groups .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : and NMR are used to verify hydrazone proton signals (δ ~11–12 ppm) and carbonyl carbons (δ ~160–170 ppm) .
- LC-MS : Confirms molecular ion peaks (e.g., [M+1]) and isotopic patterns .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds) .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol is widely used due to its intermediate polarity, which balances solubility at elevated temperatures and precipitation upon cooling. For hygroscopic intermediates, anhydrous ethanol under inert atmospheres (e.g., nitrogen) prevents hydrolysis .
Q. How can solubility data inform experimental design?
Solubility in polar solvents (e.g., water: ~32.6 g/L at 25°C) guides solvent selection for reactions or biological assays. Predicted logP values (from cheminformatic tools) help assess membrane permeability for bioactivity studies .
Advanced Research Questions
Q. How can contradictions between computational and experimental structural data be resolved?
Cross-validate computational models (e.g., DFT-optimized geometries) with experimental
- Compare predicted vs. observed NMR chemical shifts.
- Use X-ray crystallography to resolve discrepancies in bond lengths/angles .
- Apply structure-validation tools (e.g., PLATON) to check for crystallographic outliers .
Q. What strategies address crystalline disorder in X-ray diffraction studies?
- Refine disordered regions using dual-occupancy models in software like SHELXL .
- Apply restraints to thermal parameters to stabilize refinement convergence .
- Validate final structures with R-factor convergence (<5%) and Fit parameter (<1.1) .
Q. How to optimize reaction yields with hygroscopic intermediates?
- Use anhydrous solvents and inert atmospheres (e.g., nitrogen glovebox).
- Employ molecular sieves or drying tubes to trap moisture.
- Monitor reaction progress via TLC or in situ IR spectroscopy to minimize side reactions .
Q. How to design bioactivity assays (e.g., antimicrobial) for this compound?
- Conduct molecular docking against target proteins (e.g., bacterial enzymes) to predict binding modes .
- Validate in vitro using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
- Compare results with structurally similar hydrazide derivatives to establish structure-activity relationships .
Q. How to resolve tautomeric forms using combined spectroscopic and crystallographic data?
- Use NMR to detect tautomer-specific proton environments (e.g., enol vs. keto forms).
- X-ray crystallography can identify dominant tautomers in the solid state .
- IR spectroscopy detects characteristic carbonyl or enol O–H stretches (~1650 cm or ~3200 cm) .
Methodological Considerations
- Crystallographic Software : SHELX suite (SHELXL for refinement, SHELXD for phase solving) is recommended for small-molecule structures .
- Data Validation : Always cross-check CIF files with checkCIF (IUCr) to identify syntax errors or geometric outliers .
- Spectral Interpretation : Use cheminformatic tools (e.g., ACD/Labs) to predict NMR shifts and compare with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
